molecular formula C23H16BrCl2N3OS B2394127 (E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 748785-14-0

(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2394127
CAS RN: 748785-14-0
M. Wt: 533.27
InChI Key: DEGWTHDJKGTXDT-UHFFFAOYSA-N
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Description

(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C23H16BrCl2N3OS and its molecular weight is 533.27. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Mechanistic Insights

  • Hydrogen Bonding and Crystal Structure : The study of anticonvulsant enaminones, including compounds with structural similarities to (E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide, has provided insights into hydrogen bonding and crystal packing. These structural analyses have implications for understanding the stability and reactivity of such compounds (Kubicki, Bassyouni, & Codding, 2000).

  • Anticonvulsant and Antinociceptive Activities : Enaminone compounds, structurally related to the chemical , have been shown to possess anticonvulsant and antinociceptive activities in various models. This suggests potential therapeutic applications for similar compounds in treating neurological conditions (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

  • Antimicrobial Properties : Certain thiourea derivatives, which share functional groups with the chemical of interest, have demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria. This indicates potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Applications and Material Science

  • Polymer Synthesis : Studies on aromatic polyimides derived from thiophenyl-substituted benzidines, which are chemically related to the compound , highlight the potential of such structures in creating materials with high refractive indices and low birefringence, useful for optical applications (Tapaswi et al., 2015).

  • Molecular Imprinting : N-(2-Arylethyl)-2-methylprop-2-enamides, related in structure to (E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide, have been utilized as templates for the fabrication of molecularly imprinted polymers. This demonstrates the compound's potential in creating selective binding sites for biomolecules, which could be leveraged in sensor technology or targeted drug delivery systems (Sobiech, Maciejewska, & Luliński, 2022).

properties

IUPAC Name

(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrCl2N3OS/c24-16-3-1-15(2-4-16)14-31-23(29-20-11-7-18(26)8-12-20)21(13-27)22(30)28-19-9-5-17(25)6-10-19/h1-12,29H,14H2,(H,28,30)/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWTHDJKGTXDT-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrCl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

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